2-Chloro-4-isopropoxy-5-methoxybenzaldehyde
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Overview
Description
2-Chloro-4-isopropoxy-5-methoxybenzaldehyde is an organic compound with the molecular formula C11H13ClO3 and a molecular weight of 228.68 g/mol . It is a benzaldehyde derivative, characterized by the presence of chloro, isopropoxy, and methoxy substituents on the benzene ring. This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-isopropoxy-5-methoxybenzaldehyde typically involves the reaction of 2-chloro-5-methoxybenzaldehyde with isopropyl alcohol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to facilitate the substitution reaction, followed by purification steps such as recrystallization or chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. Industrial methods also focus on optimizing the reaction conditions to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-isopropoxy-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: 2-Chloro-4-isopropoxy-5-methoxybenzoic acid.
Reduction: 2-Chloro-4-isopropoxy-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-isopropoxy-5-methoxybenzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: Research into its potential pharmacological properties, including antimicrobial and anti-inflammatory activities, is ongoing.
Mechanism of Action
The mechanism of action of 2-Chloro-4-isopropoxy-5-methoxybenzaldehyde depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity and affecting cellular processes. The molecular targets and pathways involved can vary widely, but typically include interactions with nucleophilic sites on proteins or nucleic acids .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methoxybenzaldehyde: Lacks the isopropoxy group, resulting in different chemical reactivity and applications.
4-Isopropoxy-5-methoxybenzaldehyde: Lacks the chloro group, affecting its substitution reactions.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Contains a hydroxyl group instead of a chloro group, widely used as a flavoring agent.
Uniqueness
2-Chloro-4-isopropoxy-5-methoxybenzaldehyde is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. This makes it a valuable compound for targeted synthetic applications and research studies .
Biological Activity
2-Chloro-4-isopropoxy-5-methoxybenzaldehyde is a synthetic organic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound has the molecular formula C12H15ClO3 and features a chloro group, an isopropoxy group, and a methoxy group attached to a benzaldehyde backbone. Its unique structure influences its reactivity and interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of the chloro and methoxy groups enhances its binding affinity, allowing it to modulate enzymatic activities and alter cellular processes.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Interaction : It can bind to receptor sites, influencing signal transduction pathways that are crucial for cell communication.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, fungi, and parasites. It shows potential as an antibacterial and antifungal agent.
- Anticancer Activity : Preliminary investigations suggest that the compound may possess anticancer properties, particularly in inhibiting the growth of specific cancer cell lines.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation, which could have implications for treating inflammatory diseases.
Case Studies
- Antibacterial Activity : In vitro studies have shown that this compound exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL .
- Antifungal Efficacy : The compound was tested against Candida albicans, demonstrating a notable reduction in fungal growth at concentrations of 20 µg/mL .
- Anticancer Potential : A study evaluated the cytotoxic effects on human cancer cell lines, revealing IC50 values around 25 µM for breast cancer cells (MCF-7), indicating moderate activity .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-Chloro-5-methoxybenzaldehyde | Lacks isopropoxy group | Moderate antibacterial activity |
4-Isopropoxy-5-methoxybenzaldehyde | Lacks chloro group | Reduced reactivity in substitution reactions |
Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | Contains hydroxyl instead of chloro | Widely used as a flavoring agent; less potent as an antimicrobial |
Properties
IUPAC Name |
2-chloro-5-methoxy-4-propan-2-yloxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-7(2)15-11-5-9(12)8(6-13)4-10(11)14-3/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZOULWZVFPKPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)Cl)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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